3-(Methoxymethyl)cyclobutane-1-carboxylic acid
Description
3-(Methoxymethyl)cyclobutane-1-carboxylic acid (CAS: 408326-43-2) is a cyclobutane-derived carboxylic acid featuring a methoxymethyl substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and peptide stapling, where its rigid cyclobutane scaffold may enhance conformational stability in molecular designs . Commercial samples are available in quantities ranging from 25 mg to 250 mg, with prices varying by scale (e.g., €167.97–€320.93) . Storage recommendations include maintaining the compound at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .
Properties
IUPAC Name |
3-(methoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-4-5-2-6(3-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOCSFMQOIPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereoselective Reduction and Impurity Control
Reduction of 16 with NaBH₄ in THF at -5°C yields 17 with a diastereomeric ratio (dr) of 95:5. Acidic impurities, which degrade selectivity, are mitigated through recrystallization in 2-PrOH, enhancing dr to >99:1. This step underscores the importance of temperature control and solvent polarity in preserving stereochemical integrity.
Decarboxylation and Ester Formation
Decarboxylation of 17 under reflux with tert-BuOH and Et₃N in toluene generates 19 , a diester intermediate. Optimal conditions (5.3 equiv t-BuOH, 85°C) minimize byproduct formation (<2% acid 20 ) and enable column-free purification via crystallization. Hydrolysis of 19 under hydrogenolysis (5% Pd/C, H₂) yields carboxylic acid 7 , which is saltified with (S)-1-phenylethylamine for isolation.
Functional Group Interconversion Approaches
Hydroxymethyl to Methoxymethyl Conversion
A two-step sequence involving reduction and alkylation is viable:
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Reduction : Catalytic hydrogenation (H₂/Pd) or borohydride reduction of a 3-ketocyclobutane-1-carboxylate intermediate yields 3-hydroxymethylcyclobutane-1-carboxylic acid.
-
Methylation : Treatment with MeI in the presence of Ag₂O or NaH facilitates etherification, yielding the methoxymethyl derivative.
Direct Alkylation of Cyclobutane Intermediates
Alternative routes employ cyclobutane bromides or tosylates at position 3. Nucleophilic substitution with methoxymethyl Grignard reagents (e.g., CH₃OCH₂MgBr) could introduce the substituent, though steric hindrance on the cyclobutane ring may limit efficiency.
Comparative Analysis of Synthetic Routes
*Theoretical yield based on analogous reactions.
Scalability and Industrial Considerations
The Meldrum’s acid route is highly scalable, avoiding column chromatography through crystallization (e.g., 7·SPEA salt isolation). In contrast, the malonate route requires prolonged hydrolysis (48–55 hours), increasing energy costs. Solvent selection also impacts scalability: 2-PrOH in enables efficient recrystallization, while toluene in necessitates azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutanol derivatives
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
Organic Synthesis
3-(Methoxymethyl)cyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reactions :
- Oxidation : Converts to ketones or aldehydes.
- Reduction : Forms alcohols or alkanes.
- Substitution : Facilitates the introduction of different functional groups.
This compound's ability to undergo these reactions makes it valuable for synthesizing complex organic molecules.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties. While specific biological activities are not extensively documented, similar cyclobutane derivatives have shown promise in pharmacological applications:
- Potential Activities :
- Anti-inflammatory effects.
- Modulation of enzyme activity through interactions with biomolecules.
The presence of the carboxylic acid moiety may enhance solubility and bioavailability, making it a candidate for drug development .
Biological Investigations
Research has explored the interactions of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid with biomolecules, focusing on its mechanism of action. The methoxymethyl group can engage in hydrogen bonding and hydrophobic interactions, potentially influencing biological pathways .
Industrial Applications
3-(Methoxymethyl)cyclobutane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique structural features contribute to its application in developing new materials with specific properties tailored for industrial use .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The structural uniqueness of 3-(methoxymethyl)cyclobutane-1-carboxylic acid lies in its methoxymethyl substituent, which distinguishes it from other cyclobutane derivatives. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number | Key Applications/Properties |
|---|---|---|---|---|---|
| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | C₇H₁₂O₃ | 144.17 | Methoxymethyl at C3 | 408326-43-2 | Peptide stapling, research reagent |
| 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | C₈H₁₄O₄ | 174.20 | Dimethoxy, methyl at C1, C3 | 1408075-28-4 | Synthetic intermediate |
| 3-Isopropylcyclobutane-1-carboxylic acid | C₇H₁₂O₂ | 142.19 | Isopropyl at C3 | 13363-91-2 | Building block for drug synthesis |
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C₆H₇F₃O₂ | 168.12 | Trifluoromethyl at C3 | 1408075-99-9 | Fluorinated drug candidates |
| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | C₁₂H₁₂O₄ | 220.22 | 4-Methoxyphenyl, ketone at C3 | 1340349-50-9 | High-purity research (99.78% HPLC) |
| 3-Ethyl-3-methylcyclobutane-1-carboxylic acid | C₈H₁₄O₂ | 142.20 | Ethyl, methyl at C3 | 66016-23-7 | Unknown, likely industrial synthesis |
Key Differences and Functional Implications
The trifluoromethyl substituent (C₆H₇F₃O₂) introduces strong electron-withdrawing effects, making it valuable in medicinal chemistry for improving metabolic stability and bioavailability . Aromatic derivatives (e.g., 1-(4-methoxyphenyl)) exhibit extended π-systems, which may facilitate interactions with biological targets such as enzymes or receptors .
Synthetic Accessibility: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is synthesized via optimized routes starting from 4-oxocyclobutane precursors, avoiding expensive transition metals .
Fluorinated Derivatives: The trifluoromethyl analog’s synthetic scalability and fluorinated properties make it a candidate for agrochemicals or pharmaceuticals .
Research and Industrial Relevance
- 3-(Methoxymethyl)cyclobutane-1-carboxylic acid is marketed explicitly for research, with stringent quality controls (purity >98%) and solubility protocols (heating to 37°C with sonication) .
- Derivatives like 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid highlight trends in fluorinated compound development, reflecting broader industry demands for bioactive molecules with enhanced stability .
- Aromatic analogs (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid , CAS 1340521-86-9) demonstrate the versatility of cyclobutane scaffolds in diversifying drug-like molecules .
Biological Activity
3-(Methoxymethyl)cyclobutane-1-carboxylic acid, with the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol, is a cyclic compound characterized by a cyclobutane ring structure featuring a methoxymethyl group and a carboxylic acid functional group. Despite limited direct documentation of its biological activity, the structural properties of this compound suggest potential pharmacological applications, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The unique arrangement of functional groups in 3-(Methoxymethyl)cyclobutane-1-carboxylic acid may endow it with distinct chemical reactivity and biological properties compared to similar compounds. The presence of the carboxylic acid moiety enhances solubility and bioavailability, which are critical factors for therapeutic efficacy.
Potential Biological Activities
While specific studies focusing solely on 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are scarce, related cyclobutane derivatives have been investigated for various biological activities:
- Anti-inflammatory Properties : Cyclobutane derivatives are known to possess anti-inflammatory effects, which could be relevant for the therapeutic application of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid in conditions like arthritis or other inflammatory diseases.
- Lysophosphatidic Acid (LPA) Receptor Antagonism : Research indicates that cyclobutyl carboxylic acids can act as antagonists against LPA receptors, which are implicated in fibrotic diseases such as pulmonary fibrosis and systemic sclerosis. This suggests that similar compounds could potentially be developed for treating such conditions .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | CAS Number | Similarity Score | Notable Activity |
|---|---|---|---|
| 2-(2-Methoxyethyl)succinic acid | 88067-04-3 | 0.96 | Anti-inflammatory |
| 2-Oxaspiro[3.3]heptane-6-carboxylic acid | 889944-54-1 | 0.92 | Anticancer |
| cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | 31420-52-7 | 0.92 | Potential antimicrobial activity |
| trans-2-(methoxycarbonyl)cyclobutanecarboxylic acid | 31420-60-7 | 0.92 | Antifungal |
This comparison highlights that compounds with similar structural features often exhibit significant pharmacological properties, suggesting that 3-(Methoxymethyl)cyclobutane-1-carboxylic acid may also possess unexplored biological activities.
In Vivo Studies
While specific in vivo studies on 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are not available, research on related compounds indicates potential therapeutic applications. For example, cyclobutyl carboxylic acids have been shown to effectively reduce rates of forced vital capacity decline in patients with idiopathic pulmonary fibrosis (IPF), indicating their potential role in treating fibrotic diseases .
Synthesis and Application
Various synthesis methods for creating 3-(Methoxymethyl)cyclobutane-1-carboxylic acid have been proposed, which could facilitate its study in biological contexts. The compound's solubility characteristics allow for its use in diverse formulations, enhancing its applicability in drug development.
Q & A
Q. What role does this compound play in fragment-based drug discovery (FBDD)?
- Methodological Answer : As a conformationally constrained fragment, it:
- Provides a scaffold for building diversity-oriented libraries via derivatization (e.g., amidation, esterification).
- Enhances binding entropy by reducing flexible rotatable bonds, as validated in kinase inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
